1,2:4,5-Biscyclohexylidene DL-myo-Inositol
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Overview
Description
Synthesis Analysis
The synthesis of myo-inositol derivatives involves selective acylation, phosphorylation, and other chemical modifications to achieve desired structures. Enzyme-catalyzed esterification and chemoenzymatic synthesis methods have been developed for the production of optically pure compounds and specific myo-inositol phosphates (Ling & Ozaki, 1994). Chemical resolution and regioselective synthesis techniques are also employed to access naturally occurring inositol phosphates and phosphatidylinositol phosphates from both D- and L-enantiomers of myo-inositol derivatives (Han, Hayashi, & Watanabe*, 2004).
Molecular Structure Analysis
The molecular structure of myo-inositol derivatives, including 1,2-O-cyclohexylidene-myo-inositol, is critical for their biological activity and chemical reactivity. Crystal structure analysis and density functional theory (DFT) calculations are used to determine low-energy conformations, analyze intermolecular interactions, and establish the structural basis for their synthesis and reactivity (Purushothaman et al., 2017).
Chemical Reactions and Properties
Myo-inositol derivatives undergo various chemical reactions, including acylation, phosphorylation, and sulfonylation, to modify their chemical properties for specific applications. The synthesis of phosphatidylinositol and inositol phosphate derivatives demonstrates the versatility of these compounds in chemical synthesis (Watanabe* et al., 2005). The reactivity of hydroxy groups and the role of intermolecular hydrogen bonding in determining the reactivity of triol derivatives are crucial aspects of their chemical behavior (Suami et al., 1971).
Physical Properties Analysis
The physical properties of myo-inositol derivatives, such as solubility, crystal packing, and hydrogen-bonding networks, are influenced by their molecular structure and the presence of functional groups. Water-mediated intermolecular interactions play a significant role in the crystallization and solid-state properties of these compounds (Purushothaman et al., 2017).
Chemical Properties Analysis
The chemical properties of myo-inositol derivatives, including their reactivity, stability, and resistance to enzymatic breakdown, are determined by their molecular structure and the nature of their functional groups. Myo-inositol phosphorothioates, for example, are synthesized as phosphatase-resistant analogues of myo-inositol phosphates, showcasing the potential for designing biologically relevant molecules with enhanced stability (Hamblin, Flora, & Potter, 1987).
Scientific Research Applications
Synthesis of Phosphatidylinositol Phosphates
The chemical resolution and synthesis processes involving 1,2:4,5-Biscyclohexylidene DL-myo-Inositol are pivotal for accessing naturally occurring inositol phosphates and phosphatidylinositol phosphates. A notable study described the synthesis of phosphatidyl-D-myo-inositol 3,5-bisphosphate [PtdIns(3,5)P2] from the D- and L-enantiomers of 1,2-Ocyclohexylidene-myo-inositol, highlighting its role as a versatile starting material. This process emphasized the importance of regioselective phosphorylation in the synthetic procedure, demonstrating the compound's utility in the synthesis of biologically relevant molecules (Han, Hayashi, & Watanabe, 2004).
Regioselective Acylation and Phosphorylation
Further research exploited the bis(dibutylstannylene) derivative of 1,2-cyclohexylidene-myo-inositol for regioselective acylation and phosphorylation, leading to the synthesis of phosphatidylinositol with the natural configuration. This study underlines the compound's significance in facilitating concise and efficient synthesis routes for complex biological molecules, thereby contributing to the understanding and development of phosphoinositide-based research (Watanabe, Kiyosawa, Hyodo, & Hayashi, 2005).
Pharmacological Chaperones for Gaucher Disease
In the context of therapeutic applications, amino-myo-inositol derivatives, related to 1,2:4,5-Biscyclohexylidene DL-myo-Inositol, have been investigated as potent inhibitors of glucocerebrosidase (GCase). These compounds serve as pharmacological chaperones, enhancing GCase activity in cells derived from patients with Gaucher disease. The findings demonstrate the potential of these derivatives in developing therapeutic strategies for treating genetic disorders, showcasing the broader implications of inositol derivatives in medicine (Trapero, González‐Bulnes, Butters, & Llebaria, 2012).
Enantioselective Esterification and Therapeutic Applications
The enantioselective esterification of rac-1,2-O-Cyclohexylidene-myo-inositol demonstrates the compound's versatility in chemical synthesis, leading to the production of myo-inositol phosphates with potential therapeutic applications. This process exemplifies the compound's utility in the synthesis of biologically active molecules, contributing to the development of treatments for diseases such as polycystic ovary syndrome (PCOS) and metabolic syndrome (Rudolf & Schultz, 2006).
Future Directions
properties
InChI |
InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLFYCLESOMKAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390635 |
Source
|
Record name | AC1MN4M6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:4,5-Biscyclohexylidene DL-myo-Inositol | |
CAS RN |
104873-71-4 |
Source
|
Record name | AC1MN4M6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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